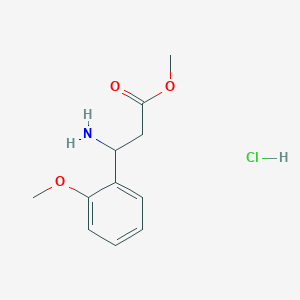

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a biodiesel that is used for the production of glycol ethers. It is also used in the preparation of dextran sulfate, which has anti-inflammatory and analgesic properties .

Synthesis Analysis

The synthesis of “Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” involves reacting caproic acid with a hydroxyl group . This compound can be synthesized by reacting caproic acid with a hydroxyl group, making it an excellent candidate for use as a renewable fuel source .Molecular Structure Analysis

The molecular formula of “Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is C11H16ClNO3 . The InChI code is 1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8 (10)9 (12)7-11 (13)15-2;/h3-6,9H,7,12H2,1-2H3;1H .Physical And Chemical Properties Analysis

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is a solid at room temperature . It has a molecular weight of 245.71 . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications

Biodiesel Production

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is used as a biodiesel . Biodiesel is a renewable fuel source and this compound can be synthesized by reacting caproic acid with a hydroxyl group .

Production of Glycol Ethers

This compound is used for the production of glycol ethers . Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol commonly used in paints and cleaners.

Preparation of Dextran Sulfate

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” is used in the preparation of dextran sulfate . Dextran sulfate is a polysaccharide that has anti-inflammatory and analgesic properties .

Component in Phorbol Esters

This compound is used as a component in phorbol esters . Phorbol esters are used in chemical biology and cytosolic calcium assay experiments .

Inhibition of Cancer Cells

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has been shown to inhibit prostate cancer cells . It may also be effective against other types of cancer cells .

Precursor for Synthesis of Therapeutic Compounds

Investigating Cellular Processes

Mechanism of Action

Target of Action

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is primarily used in the production of glycol ethers and in the preparation of dextran sulfate . .

Mode of Action

It is known to be used in the production of glycol ethers and in the preparation of dextran sulfate , which suggests it may interact with enzymes or other proteins involved in these processes.

Biochemical Pathways

Given its use in the production of glycol ethers and dextran sulfate , it may be involved in the metabolic pathways of these compounds.

Pharmacokinetics

It is known that the compound is used for research purposes , suggesting that it may have suitable bioavailability for experimental applications.

Result of Action

It has been shown to inhibit prostate cancer cells , suggesting it may have potential therapeutic effects against this type of cancer.

Action Environment

It is known that the compound is stable at room temperature , suggesting it may be resistant to environmental variations.

Safety and Hazards

The compound is classified as a warning under the GHS07 pictogram. It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

“Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride” has potential applications in the production of renewable fuels due to its synthesis from caproic acid and a hydroxyl group . Additionally, its demonstrated ability to inhibit prostate cancer cells suggests potential future directions in cancer research .

properties

IUPAC Name |

methyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-14-10-6-4-3-5-8(10)9(12)7-11(13)15-2;/h3-6,9H,7,12H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQROSGBYFAHSDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Fluoro-3-[3-(trifluoromethyl)phenyl]aniline](/img/structure/B6591091.png)

![4'-[(Trifluoromethyl)thio]-1,1'-biphenyl-2-amine](/img/structure/B6591096.png)

![6-amino-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B6591109.png)